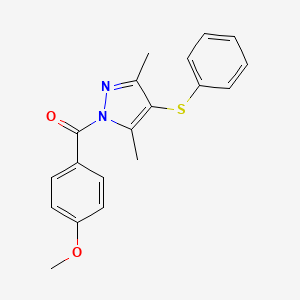

1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

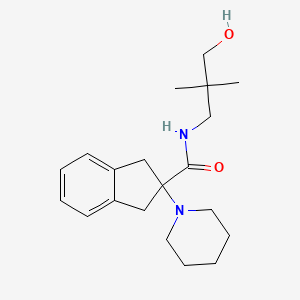

The compound “1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The 4-methoxybenzoyl group suggests the presence of a methoxy group (-OCH3) and a benzoyl group (C6H5CO-), which are common in various pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a central pyrazole ring, with the 4-methoxybenzoyl group and the phenylthio group attached at different positions. The exact structure would depend on the specific locations of these substitutions on the pyrazole ring .

Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in various chemical reactions. For example, pyrazoles can react with electrophiles at the nitrogen atoms, or undergo nucleophilic substitution reactions at the carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazole derivatives are stable compounds. The presence of the methoxy and phenylthio groups could influence properties such as solubility, melting point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Naphthooxazole

The compound can be used in the synthesis of Naphthooxazole. The mechanism involves cascade benz annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide catalyzed by Ag(I). The oxonium-ion generation and water nucleophilic addition induces ring opening hydroxylation, dual ketonization giving 1,5-diketone intermediate .

Recovery of Noble Metal Ions

The compound has been used for the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions using two different separation processes: dynamic (classic solvent extraction) and static (polymer membranes) .

Synthesis of Stilbene and Dihydrostilbene Derivatives

4-Methoxybenzoyl chloride, a related compound, is used in the synthesis of stilbene and dihydrostilbene derivatives as potential anti-cancer agents .

Synthesis of Coumarin Dimers

4-Methoxybenzoyl chloride is also used in the synthesis of coumarin dimers with potential HIV-1 activity .

Wirkmechanismus

Target of Action

It is known that similar compounds often target enzymes or receptors involved in critical cellular processes .

Mode of Action

Compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation . The compound may form a sigma-bond with its target, generating an intermediate, which then undergoes further reactions .

Biochemical Pathways

It is known that similar compounds often affect pathways related to the function of their targets .

Pharmacokinetics

It is known that similar compounds often undergo metabolic processes such as ketone reduction and demethylation . These processes can impact the bioavailability of the compound .

Result of Action

It is known that similar compounds often result in changes to cellular processes related to the function of their targets .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Safety and Hazards

As with any chemical compound, handling “1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards would depend on the compound’s reactivity and toxicity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-13-18(24-17-7-5-4-6-8-17)14(2)21(20-13)19(22)15-9-11-16(23-3)12-10-15/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNPGUKVDKWVNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorophenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4935310.png)

![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4935325.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)

![2,6-dimethyl-4-[(4-nitrophenyl)acetyl]morpholine](/img/structure/B4935339.png)

![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)